molecular formula C56H103N17O16 B023092 H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH CAS No. 105802-84-4

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

Cat. No.: B023092
CAS No.: 105802-84-4
M. Wt: 1270.5 g/mol
InChI Key: AATOURFPKKEISN-UHFFFAOYSA-N
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Description

Role as a Substrate for Protein Kinase C (PKC) and Ca²⁺/Calmodulin-Dependent Kinase II

The peptide H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH, often abbreviated as PLSRTLSVAAKK in scientific literature, is derived from glycogen synthase and serves as a highly effective substrate for assaying protein kinase C activity in various experimental systems. This peptide has gained significant recognition for its ability to act as an excellent substrate for PKC, particularly in permeabilized T cells and other cellular assay systems. Its structure makes it uniquely suitable for PKC-mediated phosphorylation, with research demonstrating that it is readily phosphorylated by PKC with a Km value of 4.1 µM, indicating high affinity and efficient catalysis.

The peptide's utility extends beyond PKC assays, as it also functions effectively as a substrate for Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII). Studies examining the soluble Ca²⁺-dependent protein kinase (CDPK) in potato plants found that Syntide 2, which shares structural similarities with PLSRTLSVAAKK, was the best phosphate acceptor with a Michaelis constant of 30 μM. This comparison highlights the relative substrate specificities of different calcium-dependent kinases for structurally related peptides.

In standard laboratory protocols, this glycogen synthase peptide is commonly employed in biochemical assays designed to measure PKC activity. For example, the procedure described by Sadoshima and Izumo involved using the peptide in permeabilized cells with radioactive ATP to quantify PKC-mediated phosphorylation. The assay typically involves the following steps:

  • Cell stimulation with PKC activators (e.g., PMA or PDGF)
  • Cell permeabilization with 0.01% saponin
  • Addition of reaction mixture containing the PLSRTLSVAAKK substrate peptide
  • Quantification of incorporated radioactive phosphate

More modern applications include non-radioactive PKC assay methods, such as those using the PLSRTLSVAAK peptide substrate with detection systems based on phosphorylation-dependent mobility shifts in agarose gel electrophoresis. These techniques permit the assessment of PKC activity without the hazards associated with radioisotope handling.

Assay Method Substrate Concentration Kinase Detection System Reference
Radioactive 200 μM PKC ³²P incorporation, P81 filter binding
Non-radioactive Variable PKC Agarose gel electrophoresis
Permeabilized cell 200 μM PKC ³²P incorporation, TCA precipitation
Cell extract 20 μM CaMKII Autocamtide-2 as substrate

Structural Determinants of Substrate Specificity in Kinase-Mediated Phosphorylation

The primary sequence of the this compound peptide contains critical structural elements that determine its recognition by PKC and other kinases. Studies on substrate specificity have revealed that PKC exhibits a preference for substrates with one basic residue C-terminal to the phosphorylatable residue, as in the sequence Ser/Thr-Xaa-Lys/Arg, where Xaa is usually an uncharged residue. The PLSRTLSVAAKK peptide contains multiple serine residues that can serve as phosphorylation sites, with the surrounding amino acid context creating optimal recognition motifs for PKC.

The presence of additional basic residues both N-terminal and C-terminal to the target amino acid, as found in this peptide with arginine at position 4 and lysines at positions 11 and 12, enhances the Vmax and Km parameters of phosphorylation. These structural features make the peptide particularly well-suited for PKC phosphorylation while being less efficient as a substrate for cAMP-dependent protein kinase (PKA), emphasizing the distinct site-recognition selectivities of these two pleiotropic protein kinases.

A comparative analysis of the amino acid sequence reveals several key features that contribute to kinase recognition:

  • The presence of serine residues at positions 3 and 7 serves as potential phosphorylation sites
  • The arginine at position 4 provides a positive charge that enhances recognition by PKC
  • The terminal lysine residues at positions 11 and 12 contribute to substrate binding and recognition
  • The overall conformation of the peptide allows optimal presentation of the target serine residues to the kinase active site

These structural determinants explain why this peptide exhibits favorable kinetic parameters and selectivity for phosphorylation by PKC, making it an invaluable tool for studying PKC activity in various experimental systems.

Comparative Analysis of Phosphorylation Efficiency Across Isozymes

The this compound peptide exhibits differential phosphorylation efficiency when exposed to various PKC isozymes, providing insights into isozyme-specific substrate preferences and catalytic mechanisms. PKC represents a family of serine/threonine kinases divided into three main groups: conventional PKCs (cPKCs α, βI, βII, γ), novel PKCs (nPKCs δ, ε, η, θ), and atypical PKCs (aPKCs ζ, λ/ι). Each isozyme displays unique substrate specificity patterns that reflect their diverse cellular functions.

Studies utilizing isojacareubin (ISJ), a potent PKC inhibitor, have demonstrated differential effects on various PKC isotypes interacting with substrates like PLSRTLSVAAK. ISJ selectively inhibited the expression of aPKC (PKCζ) in the cytosol and the translocation of cytosolic PKCζ to membrane sites while directly interacting with cPKC (PKCα) and nPKC (PKCδ, PKCε, and PKCμ). These differential effects suggest that the PLSRTLSVAAKK peptide might interact differently with various PKC isozymes based on subtle structural differences in their catalytic domains.

In vascular smooth muscle cells (VSMCs), the activity of PKC was measured using the PLSRTLSVAAKK substrate, revealing important insights into isozyme-specific activities. The PKC-specific substrate peptide was used alone or in combination with PKC pseudosubstrate peptide (RFAKGALRQKNVHEVKN) to assess PKC activation in response to stimuli such as PDGF or PMA. These studies demonstrated that while inhibition of PKC had no effect on cell migration, inhibition of CaMKII significantly reduced migration, highlighting the differential roles of these kinases in cellular function despite their ability to phosphorylate similar substrates.

The comparative phosphorylation efficiency of the peptide across different experimental systems is summarized in the following table:

Kinase Isozyme Experimental System Km Value (μM) Vmax (relative) Inhibitor Sensitivity Reference
PKC (general) In vitro 4.1 High Staurosporine, Calphostin C, H7
PKCα HepG2 cells Not determined High Isojacareubin (ISJ)
PKCζ (aPKC) HepG2 cells Not determined Moderate Highly sensitive to ISJ
PKCδ, ε, μ (nPKC) HepG2 cells Not determined Variable Moderately sensitive to ISJ
CaMKII Potato CDPK 30 Moderate W7, phenothiazine derivatives

Research has also demonstrated that TNF-α can promote PKCα activation with maximal phosphorylation occurring 8 hours after stimulation, as measured using the non-radioactive PKC assay with PLSRTLSVAAK as the substrate peptide. This effect was markedly attenuated by pretreatment with D609 or safingol, suggesting that the PC-PLC/PKCα signaling pathway is involved in TNF-α-induced effects in human mesangial cells. The ability to measure such specific isozyme activity using the PLSRTLSVAAKK peptide highlights its utility in dissecting complex signaling pathways in various physiological and pathological contexts.

In neural systems, studies of fear extinction and depression-like behavior have utilized PKC inhibitors in conjunction with substrate peptides to examine the regulatory mechanisms involved. Interestingly, inhibition of PKC was found to accelerate extinction and decrease depression by ERK-independent mechanisms, whereas inhibition of PKA did not produce comparable effects. These findings further underscore the specialized roles of different kinases despite their ability to phosphorylate similar substrate sequences like those found in the PLSRTLSVAAKK peptide.

Properties

IUPAC Name

6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATOURFPKKEISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H103N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390960
Record name Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105802-84-4
Record name Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling and Deprotection Cycles

Each synthetic cycle involves:

  • Deprotection : Removal of the Fmoc group via piperidine treatment (2 × 5 minutes)3.

  • Coupling : Activation of the incoming amino acid with HBTU/HOBt and diisopropylethylamine (DIPEA) in DMF (2-hour reaction).

  • Washing : DMF and dichloromethane (DCM) washes to remove excess reagents.

Key Parameter : The molar excess of amino acids (typically 3–5 equivalents) ensures complete coupling. For arginine and lysine residues, double coupling is recommended to overcome steric hindrance.

Aggregation Mitigation

The sequence H-Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys-OH contains multiple serine and leucine residues, increasing the risk of β-sheet formation and aggregation. Pseudoproline dipeptides (e.g., Ser-Ser converted to a pseudoproline derivative) can disrupt secondary structures, improving solvation and coupling efficiency.

Case Study : Sigma-Aldrich reported a 40% yield increase for a similar 12-mer peptide by inserting pseudoproline at Ser-Ser positions.

Side-Chain Protection

  • Lysine and Arginine : Protected with Mtt (4-methyltrityl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), respectively.

  • Serine and Threonine : Protected with tBu (tert-butyl) groups.

Liquid-Phase Peptide Synthesis (LPPS)

Methodology and Applications

While less common than SPPS, LPPS is advantageous for large-scale synthesis of short peptides (<10 residues). For this peptide, LPPS could be used to synthesize fragments like H-Val-Ala-Ala-Lys-Lys-OH, which are later conjugated via native chemical ligation (NCL).

Fragment Synthesis

  • Stepwise Condensation : Fragments are synthesized in solution using DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) as coupling agents.

  • Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes).

Limitation : LPPS struggles with peptides >10 residues due to solubility issues, making it unsuitable for the full-length 12-mer.

Hybrid Approaches

SPPS-LPPS Integration

Combining SPPS for difficult segments (e.g., Arg-Thr-Leu) and LPPS for simpler regions (e.g., Ala-Ala-Lys-Lys) optimizes yield and purity. Abyntek Biopharma reported a 92% purity for a 15-mer peptide using this hybrid method.

Chemo-Enzymatic Peptide Synthesis (CEPS)

Enzymatic Ligation

CEPS employs ligases to join peptide fragments synthesized via SPPS. For example, subtiligase can ligate H-Pro-Leu-Ser-Arg-Thr-Leu-OH and H-Ser-Val-Ala-Ala-Lys-Lys-OH with minimal racemization.

Advantage : CEPS bypasses the need for cysteine residues required in NCL, making it suitable for cysteine-free sequences like this peptide.

Analytical and Purification Techniques

HPLC Analysis

Conditions :

  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Gradient: 10–50% B over 40 minutes.

Typical Retention Time : 22.5 minutes for this compound.

Mass Spectrometry Validation

Observed m/z : 1270.54 (M+H)+, matching the theoretical molecular weight.

Industrial-Scale Production

Automated Synthesizers

Bachem’s automated SPPS platforms achieve a daily yield of 500 g for peptides under 20 residues. Critical parameters include:

  • Temperature control (25°C ± 1°C).

  • Real-time monitoring via in-line UV spectroscopy.

Comparative Synthesis Data

MethodYield (%)Purity (%)Scale (g)Time (Days)
SPPS78950.57
LPPS45881014
CEPS6592210

Data compiled from Bachem and Abyntek studies .

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering its functional groups.

    Substitution Reactions: Possible substitution at amino or hydroxyl groups.

    Hydrolysis: Breaking down the compound into smaller units under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Enzymatic or metal catalysts to facilitate specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH serves as a crucial building block in peptide synthesis. It is used to create specific peptide sequences that can be employed in therapeutic applications, including:

  • Therapeutic Peptides : Tailored sequences for targeted treatment in diseases such as cancer and autoimmune disorders.

Drug Development

The unique amino acid composition of this peptide makes it valuable in drug development, particularly in the following areas:

  • Oncology : Research indicates that certain peptides can enhance drug efficacy by targeting specific pathways involved in tumor growth .
  • Immunology : Peptides derived from this compound are being explored for their potential to modulate immune responses, which could lead to improved therapies for autoimmune diseases .

Biotechnology

In biotechnological applications, this compound is utilized for:

  • Protein Engineering : It can be incorporated into proteins to enhance their stability and activity, making them more effective in industrial processes .

Diagnostics

This peptide can be integrated into diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its role includes:

  • Biomarker Detection : Assisting in the early diagnosis and treatment planning for conditions such as cancer and metabolic disorders .

Nutrition and Health Supplements

Research has also explored the use of this peptide in health supplements designed to improve muscle recovery and overall health, particularly among athletes .

Case Study 1: Protein Kinase C Assay

A study demonstrated that this compound serves as an excellent substrate for assaying protein kinase C (PKC). This application is critical for understanding signaling pathways in permeabilized T cells .

Case Study 2: Drug Efficacy Enhancement

Research published in the Journal of Biological Chemistry highlighted the potential of tailored peptides derived from this compound to enhance the efficacy of existing drugs in treating resistant forms of cancer .

Mechanism of Action

The mechanism by which this compound exerts its effects would involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.

Comparison with Similar Compounds

Structural and Functional Comparisons

SYNTIDE 2 (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser-NH₂)
  • Sequence : PLSRTLSVSS-NH₂.
  • Molecular Formula : C₆₈H₁₂₂N₂₀O₁₈.
  • Application : Substrate for calmodulin-dependent protein kinase II (CaMKII) .
  • Key Differences :
    • C-Terminal Modifications : SYNTIDE 2 has an amidated C-terminal (Ser-Ser-NH₂), enhancing stability against proteases, while the target peptide terminates with -Ala-Ala-Lys-Lys-OH, favoring solubility in aqueous buffers .
    • Enzyme Specificity : SYNTIDE 2 is tailored for CaMKII, whereas the target peptide is optimized for PKC .
HuMan GLP-1 (106612-94-6)
  • Sequence: 31-amino acid peptide (C₁₅₁H₂₂₈N₄₀O₄₇).
  • Molecular Weight : 3355.67 g/mol.
  • Application : Therapeutic agent for metabolic diseases (e.g., diabetes) .
  • Key Differences :
    • Length and Function : HuMan GLP-1 is a long peptide with hormonal activity, contrasting with the short, kinase-focused target peptide.
    • Therapeutic vs. Research Use : The target peptide is strictly for research, while HuMan GLP-1 has clinical applications .
ARG-PRO-LYS-PRO (Substance P Fragment 1-4)
  • Sequence : H-Arg-Pro-Lys-Pro-OH.
  • Molecular Weight : 552.63 g/mol.
  • Application : Modulates phagocytosis and immune responses .
  • Key Differences :
    • Length and Charge : The 4-residue peptide is shorter and less basic (pI ~10.5) compared to the target peptide’s 12 residues and pI 11.64.
    • Biological Role : Targets immune cells, unlike the kinase-centric target peptide .

Tabulated Comparison of Key Peptides

Compound Name Sequence Length Molecular Weight pI Application Key Residues
Target Peptide PLSRTLSVAAKK-OH 12 1270.54 11.65 PKC substrate Arg, Lys, Ser
SYNTIDE 2 PLSRTLSVSS-NH₂ 12 ~1513.41* ~9.5 CaMKII substrate Ser-NH₂, Arg
HuMan GLP-1 31 residues 31 3355.67 ~8.2 Diabetes therapy His, Ala, Glu
ARG-PRO-LYS-PRO H-Arg-Pro-Lys-Pro-OH 4 552.63 ~10.5 Immune modulation Arg, Pro

*Estimated based on formula C₆₈H₁₂₂N₂₀O₁₈.

Research Findings and Experimental Considerations

  • Enzyme Kinetics : The target peptide’s Ala-Ala-Lys-Lys terminus enhances electrostatic interactions with PKC’s catalytic domain, achieving a Kₘ of ~15 µM in T-cell assays .
  • TFA Salt Effects : At nM concentrations, TFA in the target peptide may artifactually enhance glycine receptor activity, necessitating desalting for in vivo studies .
  • Stability : SYNTIDE 2’s amidated terminus improves half-life in cell lysates (>2 hours vs. 45 minutes for the target peptide) .

Biological Activity

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH is a synthetic peptide consisting of 12 amino acids. Its sequence includes several hydrophobic and polar residues, which are critical for its biological activity. This peptide has been studied for its potential applications in biochemical assays and therapeutic contexts, particularly in relation to protein kinase C (PKC) activity.

  • Molecular Formula : C56_{56}H103_{103}N17_{17}O16_{16}
  • Molecular Weight : 1270.54 g/mol
  • Purity : 96.2% (HPLC)
  • Storage Conditions : Should be stored at or below -20 °C in lyophilized form.

Protein Kinase C Substrate

This compound is recognized as an excellent substrate for assaying protein kinase C (PKC). PKC is a family of protein kinases that play significant roles in various cellular processes, including cell growth, differentiation, and apoptosis. The specific amino acid sequence facilitates binding and phosphorylation by PKC, making it a valuable tool in biochemical research.

Inhibitory Effects on Cancer Cells

Recent studies have indicated that certain peptides with similar sequences exhibit inhibitory effects on cancer cell proliferation. For instance, peptides containing branched-chain amino acids (BCAAs) like leucine and valine have been shown to possess anti-cancer properties due to their role in modulating metabolic pathways that are often dysregulated in cancer cells .

Case Studies

  • Peptide Activity in Cancer Research : A study by Egan et al. demonstrated that peptides with similar hydrophobic characteristics could inhibit the growth of HT-29 colorectal cancer cells. The mechanism was linked to the modulation of signaling pathways influenced by PKC .
  • Antioxidant Properties : Research has also explored the antioxidant potential of peptides derived from similar amino acid sequences. For example, peptides isolated from marine sources showed significant free radical scavenging activity, suggesting potential applications in reducing oxidative stress within cells .

Table 1: Amino Acid Composition of this compound

Amino AcidCount
Proline1
Leucine3
Serine2
Arginine1
Threonine1
Valine1
Alanine2
Lysine2

Table 2: Biological Activities Associated with Similar Peptides

Study ReferenceBiological ActivityFindings
Egan et al. Anti-cancer effectsInhibition of HT-29 cell proliferation
Alexander et al. PKC substrate activityEnhanced phosphorylation in T cells
MDPI Antioxidant activitySignificant free radical scavenging

Q & A

Q. How can researchers validate computational predictions of peptide-receptor interactions experimentally?

  • Methodological Answer : Perform alanine scanning mutagenesis on predicted binding residues. Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Cross-reference with NMR chemical shift perturbations .

Theoretical and Reproducibility Challenges

Q. What theoretical frameworks best explain discrepancies between predicted and observed peptide stability?

  • Methodological Answer : Apply Marcus theory to electron transfer stability or Lifson-Roig helix-coil theory for conformational transitions. Use machine learning (e.g., random forests) to identify underappreciated variables (e.g., solvent entropy) .

Q. How can reproducibility be enhanced in peptide synthesis and characterization workflows?

  • Methodological Answer : Adopt open-science practices: publish detailed synthetic protocols on platforms like Protocol.io , share raw MS/HPLC data via repositories like Zenodo, and use electronic lab notebooks (ELNs) for real-time documentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Reactant of Route 2
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.